molecular formula C27H21N3OS B2978957 3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863592-43-2

3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2978957
CAS No.: 863592-43-2
M. Wt: 435.55
InChI Key: TTXJSAGWCQUVCO-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its interaction with biological targets could lead to the development of new treatments for various diseases.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins within cells, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

  • 3,3-Diphenylpropanamide derivatives

Uniqueness: 3,3-Diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,3-diphenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c31-25(18-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-22-14-7-13-21(17-22)26-30-24-15-8-16-28-27(24)32-26/h1-17,23H,18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXJSAGWCQUVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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